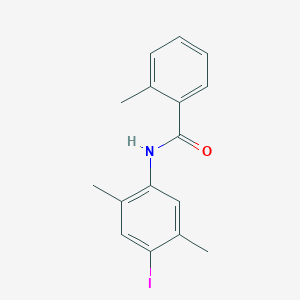![molecular formula C18H20FN3O3S B244652 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244652.png)
3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a small molecule inhibitor of a specific protein kinase that plays a crucial role in various physiological processes, including cell growth, proliferation, and differentiation.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the inhibition of a specific protein kinase called AKT. AKT plays a crucial role in various physiological processes, including cell growth, proliferation, and differentiation. The inhibition of AKT by 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide have been extensively studied. This compound has been found to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to induce apoptosis, a programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potency as a protein kinase inhibitor. This compound has been found to be a potent inhibitor of AKT, making it a valuable tool for studying AKT-related physiological processes. However, one of the limitations of using 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its low solubility in water, which can limit its applicability in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One of the directions is the development of more potent and selective inhibitors of AKT that can overcome the limitations of 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. Another direction is the investigation of the potential applications of 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the exploration of the role of AKT in other physiological processes, such as metabolism and aging, can provide new insights into the potential applications of AKT inhibitors in various diseases.
Métodos De Síntesis
The synthesis of 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves several steps. The first step is the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. The second step is the reaction of 3-fluorobenzoyl chloride with 4-(methylsulfonyl)-1-piperazine to form 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. The overall yield of this synthesis method is around 40%.
Aplicaciones Científicas De Investigación
3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to be a potent inhibitor of a specific protein kinase that is overexpressed in various cancer cells. The inhibition of this protein kinase leads to the suppression of cancer cell growth and proliferation, making 3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C18H20FN3O3S |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
3-fluoro-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20FN3O3S/c1-26(24,25)22-11-9-21(10-12-22)17-7-5-16(6-8-17)20-18(23)14-3-2-4-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23) |
Clave InChI |
SQCDKGCJUMQXIE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B244569.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide](/img/structure/B244571.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244573.png)



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)


![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)
![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)